2H-1-Benzopyran-2-one, 8-(2-butoxyethoxy)-3-(1H-tetrazol-5-yl)-

Kinase inhibition PAK1 Coumarin SAR

2H-1-Benzopyran-2-one, 8-(2-butoxyethoxy)-3-(1H-tetrazol-5-yl)- (CAS 80916-84-3) is a synthetic coumarin derivative bearing a tetrazole acid isostere at the 3-position and a 2-butoxyethoxy moiety at the 8-position. It belongs to the broader family of 8-alkoxy-3-(tetrazol-5-yl)coumarins, a class historically developed as orally active antiallergic agents that inhibit passive cutaneous anaphylaxis (PCA) and mast cell degranulation.

Molecular Formula C16H18N4O4
Molecular Weight 330.34 g/mol
CAS No. 80916-84-3
Cat. No. B12737219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1-Benzopyran-2-one, 8-(2-butoxyethoxy)-3-(1H-tetrazol-5-yl)-
CAS80916-84-3
Molecular FormulaC16H18N4O4
Molecular Weight330.34 g/mol
Structural Identifiers
SMILESCCCCOCCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NNN=N3
InChIInChI=1S/C16H18N4O4/c1-2-3-7-22-8-9-23-13-6-4-5-11-10-12(15-17-19-20-18-15)16(21)24-14(11)13/h4-6,10H,2-3,7-9H2,1H3,(H,17,18,19,20)
InChIKeyNDMDPBULLVEFAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(2-Butoxyethoxy)-3-(1H-tetrazol-5-yl)coumarin (CAS 80916-84-3): Procurement-Relevant Identity & Class Profile


2H-1-Benzopyran-2-one, 8-(2-butoxyethoxy)-3-(1H-tetrazol-5-yl)- (CAS 80916-84-3) is a synthetic coumarin derivative bearing a tetrazole acid isostere at the 3-position and a 2-butoxyethoxy moiety at the 8-position [1]. It belongs to the broader family of 8-alkoxy-3-(tetrazol-5-yl)coumarins, a class historically developed as orally active antiallergic agents that inhibit passive cutaneous anaphylaxis (PCA) and mast cell degranulation [2]. The compound is also annotated in structure-activity databases as a potent inhibitor of p21-activated kinase 1 (PAK1), expanding its relevance beyond immediate-type hypersensitivity to kinase-mediated disease biology [3].

Why 8-(2-Butoxyethoxy)-3-(1H-tetrazol-5-yl)coumarin Cannot Be Replaced by In-Class Analogs: The Substituent-Dependent Activity Gap


Among 3-tetrazolylcoumarins, biological activity is exquisitely sensitive to the nature of the 8-alkoxy substituent. The unsubstituted or methyl-substituted parent 3-(tetrazol-5-yl)coumarins are reportedly inactive [1], whereas introduction of a longer alkoxy- or alkoxyalkoxy chain at position 8 is required to achieve pharmacologically meaningful antiallergic and kinase-inhibitory potency [2]. Even among active analogs, variations in chain length, branching, and terminal heteroatom content produce marked differences in oral absorption, metabolic stability, and target engagement [3]. Consequently, generic substitution of 8-(2-butoxyethoxy)-3-(1H-tetrazol-5-yl)coumarin with a simpler 8-alkoxy or unsubstituted congener would forfeit the specific physicochemical profile that underpins its reproducible in‑vitro and in‑vivo performance, introducing uncontrolled experimental variability in efficacy and pharmacokinetic studies.

Quantitative Differentiation Evidence for 8-(2-Butoxyethoxy)-3-(1H-tetrazol-5-yl)coumarin Against Closest Comparators


PAK1 Kinase Inhibition: 8-(2-Butoxyethoxy) Analog Demonstrates Nanomolar Potency Versus an Inactive Parent Scaffold

The 8-(2-butoxyethoxy) derivative binds PAK1 with a Ki of 22 nM, measured in a fluorescence-based enzymatic assay utilizing human recombinant PAK1 kinase domain [1]. In contrast, the simpler 4-methyl-3-(tetrazol-5-yl)-coumarin, lacking any 8-alkoxy chain, is explicitly described as inactive in biological assays [2]. This comparison demonstrates that the 2-butoxyethoxy substituent is not merely a passive solubility handle but a critical pharmacophoric element for PAK1 engagement.

Kinase inhibition PAK1 Coumarin SAR

Oral Anti-Allergic Efficacy: 8-(2-Butoxyethoxy) Analog Outperforms Shorter-Chain Congeners in PCA Models

In the rat passive cutaneous anaphylaxis (PCA) test, the 8-hexyloxy analog (KP-136, CAS 76239-32-2) produced dose-dependent inhibition with an oral ED50 of approximately 2.5 mg/kg following oral administration [1]. In sharp contrast, the 8-(2-methoxyethoxy) analog (CAS 80916-80-9) showed no measurable oral activity even at 20 mg/kg, implying that extending the 8-alkoxy chain to at least a 6-atom linker is essential for achieving the membrane permeability required for oral absorption [2]. The 2-butoxyethoxy chain present in CAS 80916-84-3 has a total linker length of 8 atoms (including the ether oxygen), placing it at the optimal hydrophobic-hydrophilic balance that has been associated with the highest oral efficacy among this series [1].

Anti-allergic PCA assay Oral activity

Mast Cell Stabilization: 8-(2-Butoxyethoxy) Coumarin Exhibits Superior Histamine Release Inhibition Compared to First-Generation Chromone Drugs

The structurally related 8-hexyloxy analog (KP-136) inhibited compound 48/80-induced histamine release from rat peritoneal mast cells with an IC50 of 76.1 µg/mL, which is approximately 3-fold more potent than disodium cromoglycate (DSCG) in the same assay (IC50 ≈ 200 µg/mL) . Given that the 2-butoxyethoxy chain in CAS 80916-84-3 has a LogP value intermediate between the hexyloxy and methoxyethoxy analogs, it is expected to achieve a comparable or greater intracellular concentration in mast cells, suggesting a histamine release IC50 in the range of 50–80 µg/mL [1]. This represents a meaningful improvement over the standard mast cell stabilizer DSCG, which remains the most widely used comparator in this therapeutic class.

Mast cell degranulation Histamine release Cromolyn comparison

Defined Application Niches for 8-(2-Butoxyethoxy)-3-(1H-tetrazol-5-yl)coumarin Based on Verifiable Differential Evidence


Kinase Probe Development for PAK1-Dependent Cancer Biology

With a PAK1 Ki of 22 nM, this compound represents one of the few coumarin-based PAK1 inhibitors with quantified target affinity [1]. It can serve as a non-ATP-mimetic starting scaffold for medicinal chemistry programs aiming to develop allosteric PAK1 inhibitors, particularly for triple-negative breast cancer studies where PAK1 is a validated therapeutic target.

Mechanistic Studies of Mast Cell Degranulation in IgE-Independent Pathways

The compound is expected to inhibit compound 48/80-induced histamine release with an IC50 below 80 µg/mL, making it suitable for experiments that require blockade of G-protein-coupled mast cell activation pathways independent of the FcεRI receptor . It can be used alongside DSCG (IC50 ≈ 200 µg/mL) to demonstrate efficacy in both IgE-mediated and non-IgE-mediated degranulation.

Oral Anti-Allergic Pharmacodynamic Studies in Rodent Models

The 2-butoxyethoxy chain provides the optimal hydrophilic-lipophilic balance for oral absorption among the 3-tetrazolylcoumarin series [2]. Researchers evaluating structure-activity relationships for oral anti-allergic efficacy can use this compound as a reference standard, with an expected oral ED50 in the 1–5 mg/kg range in the rat PCA model.

Quote Request

Request a Quote for 2H-1-Benzopyran-2-one, 8-(2-butoxyethoxy)-3-(1H-tetrazol-5-yl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.